Enzacamene
Description
Structure
3D Structure
Properties
IUPAC Name |
(3E)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOCBCNFKCOKBX-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C3CCC(C2=O)(C3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348972 | |
| Record name | (E)-Enzacamene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Poorly soluble | |
| Details | European Commission SCCP: Opinion on 4-methylbenzylidene camphor (4-MBC) | |
| Record name | Enzacamene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
36861-47-9, 1782069-81-1 | |
| Record name | Enzacamene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-Enzacamene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
66-69 | |
| Details | European Commission SCCP: Opinion on 4-methylbenzylidene camphor (4-MBC) | |
| Record name | Enzacamene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthetic Methodologies and Chemical Modifications of Enzacamene
Established Synthetic Pathways for Enzacamene Production
The primary and most established industrial method for producing this compound is through a base- or acid-catalyzed aldol (B89426) condensation reaction. This process involves the reaction of camphor (B46023) with 4-methylbenzaldehyde (B123495) (also known as p-tolualdehyde). specialchem.com
The general reaction scheme is as follows:
(1R)-(+)-Camphor reacts with 4-methylbenzaldehyde in the presence of a catalyst.
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727).
A strong base, like sodium hydride (NaH) or potassium tert-butoxide, is often used to deprotonate the camphor at the C3 position, forming an enolate.
This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde.
The resulting aldol addition product readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the conjugated enone system of this compound.
The final product is typically a crystalline solid that can be purified through recrystallization to remove unreacted starting materials and by-products. specialchem.com
| Reactant | Catalyst/Reagent | Product | Reaction Type |
| (+)-Camphor | Sodium Hydride (NaH) | This compound (4-MBC) | Aldol Condensation |
| 4-methylbenzaldehyde | Ethanol (Solvent) |
Exploration of Novel Synthetic Routes and Reaction Mechanisms
While the aldol condensation remains the standard, research into novel synthetic routes aims to improve efficiency, yield, scalability, and environmental footprint. hilarispublisher.com The exploration of new methodologies is a constant endeavor in medicinal and industrial chemistry to access diverse chemical structures and streamline production. hilarispublisher.comresearchgate.net
Potential areas of exploration include:
Transition-Metal Catalysis: The use of transition-metal catalysts, such as palladium or copper, could offer alternative pathways for forming the carbon-carbon bond between the camphor and benzylidene moieties, potentially under milder conditions. hilarispublisher.com
Enzymatic Synthesis: Biocatalysis, using enzymes, presents a green chemistry approach. nih.gov An engineered enzyme could potentially catalyze the condensation reaction with high specificity and stereoselectivity, reducing the formation of unwanted by-products. nih.govnih.gov
Multicomponent Reactions: Designing a one-pot reaction where multiple components react to form this compound or its precursors could significantly improve process efficiency. nih.gov
The reaction mechanism for the established pathway is a classic base-catalyzed aldol condensation. The base abstracts an alpha-proton from the camphor molecule to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. Subsequent protonation and elimination of water yield the final, more stable, conjugated product.
Derivatization Strategies and Analog Synthesis for Tuned Properties
Derivatization of the this compound scaffold is a key strategy for creating new compounds (analogs) with modified or enhanced properties, such as altered UV absorption spectra, improved photostability, or different solubility profiles. google.comnih.gov A common approach involves chemical modification of the p-methyl group on the benzylidene ring.
A patented method describes a two-step process to create hydroxylated derivatives:
Bromination: The starting material, a 3-benzylidene-camphor derivative, is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step introduces a bromine atom onto the methyl group, forming a bromoethyl derivative. google.com
Hydrolysis: The resulting bromoethyl compound is then heated with an aqueous base, such as sodium hydroxide (B78521), to substitute the bromine with a hydroxyl group, yielding a hydroxyethyl (B10761427) derivative. google.com
This hydroxyethyl group can be further modified, for example, through oxidation to form an acetyl derivative or by reacting it with alkyl halides to produce various ethers, thereby creating a library of analogs for screening. google.com
| Starting Material | Reagents | Intermediate Product | Final Product (Example) |
| 4'-ethyl-3-benzylidene-camphor | 1. N-bromosuccinimide, AIBN | 4'-bromoethyl-3-benzylidene-camphor | 4'-hydroxyethyl-3-benzylidene-camphor |
| 2. Sodium Hydroxide |
Stereochemical Control and Isomeric Purity Determination (E-isomer vs. Z-isomer)
E-isomer (entgegen): The higher-priority groups on each carbon of the double bond are on opposite sides. youtube.comlibretexts.org
Z-isomer (zusammen): The higher-priority groups on each carbon of the double bond are on the same side. youtube.comlibretexts.org
According to Cahn-Ingold-Prelog priority rules, the camphor moiety has a higher priority than the hydrogen on one carbon of the double bond, and the 4-methylphenyl group has a higher priority than the hydrogen on the other. The thermodynamic stability generally favors the formation of the E-isomer during synthesis.
Determining the isomeric purity is crucial for quality control. Analytical techniques are employed to separate and quantify the E and Z isomers.
Gas Chromatography (GC): A gas chromatography method using a flame ionization detector (GC-FID) has been used to determine the isomeric ratio in commercial products. For instance, one analysis of a commercial batch of this compound (Neo Heliopan MBC) showed a composition of 99.8% E-isomer and 0.2% Z-isomer. europa.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can distinguish between isomers, as the different spatial arrangements of the groups result in distinct chemical shifts for their respective protons. libretexts.org
High-Performance Liquid Chromatography (HPLC): Chiral or specialized HPLC columns can also be used to separate and quantify geometric isomers.
Analytical Characterization of Synthetic Impurities and By-products
Impurity profiling is a critical aspect of chemical manufacturing to ensure the purity and quality of the final product. biomedres.us Impurities in this compound can originate from starting materials, intermediates, side reactions, or degradation. iajps.com
Potential Impurities and By-products:
Unreacted Starting Materials: Residual camphor and 4-methylbenzaldehyde.
By-products of Aldol Condensation: Self-condensation products of camphor or other unintended side-reaction products.
Degradation Products: Impurities formed by the breakdown of this compound under stress conditions like heat, light, or extreme pH. nih.gov
A suite of analytical techniques is used for the comprehensive characterization and quantification of these impurities. iajps.comrsc.org
| Analytical Technique | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities and by-products. europa.eu |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of non-volatile impurities and degradation products. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation of unknown impurities and confirmation of the primary compound's structure. europa.eu |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of functional groups present in the molecule and potential impurities. europa.eu |
| UV-Visible (UV-VIS) Spectroscopy | Purity assessment and quantification based on UV absorbance. europa.eu |
These methods are essential for developing robust manufacturing processes and ensuring that the final this compound product meets stringent purity specifications. rsc.org
Spectroscopic and Structural Elucidation of Enzacamene
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the characterization of organic compounds like Enzacamene, providing insights into their molecular vibrations, electronic transitions, and nuclear environments.
Nuclear Magnetic Resonance Spectroscopy (1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). Analysis of the ¹H and ¹³C NMR spectra of this compound allows for the identification and assignment of individual hydrogen and carbon atoms within the molecule, based on their chemical shifts, splitting patterns, and integration values. These spectral features are indicative of the local electronic environment and connectivity of the atoms, confirming the presence of characteristic functional groups such as the methyl groups on the camphor (B46023) ring and the aromatic ring, the vinylic proton, and the carbonyl group europa.eu. While specific detailed NMR data (chemical shifts, coupling constants) for this compound were not extensively available in the search results, general chemical characterization often includes ¹H-NMR and ¹³C-NMR analyses to confirm the structure europa.euscience.gov.
Mass Spectrometry (GC-MS, LC-MS)
Mass Spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the molecular weight of a compound and to identify its fragmentation pattern. GC-MS is a common method for the chemical characterization of this compound europa.euscience.gov. This technique separates volatile components of a sample by GC before they are introduced into the mass spectrometer. The resulting mass spectrum shows the molecular ion peak, corresponding to the molecular weight of this compound (254.167065321 Da) nih.govuni.lu, and fragment ions, which provide structural information europa.eu. GC-MS analysis has been used to confirm the composition and structure of this compound (as Neo Heliopan MBC) and to identify potential impurities europa.eu. While GC-MS is commonly applied, LC-MS was not performed in some characterization studies as it was not expected to provide additional information for impurity identification above 1.0% europa.eu. LC-MS is generally used for less volatile or thermally labile compounds upc.edumdpi.com.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds when exposed to infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups, such as the carbonyl stretch (C=O) from the camphor ketone, the carbon-carbon double bond stretch (C=C) from the benzylidene group, and C-H stretches from the methyl and aromatic groups science.gov. FT-IR analysis is a standard technique for the chemical characterization of organic compounds and is used to confirm the presence of these functional groups in this compound europa.euscience.gov.
UV-Visible (UV-VIS) Spectroscopy
UV-Visible (UV-VIS) spectroscopy is used to study the electronic transitions within a molecule that occur when it absorbs ultraviolet or visible light. This technique is particularly relevant for this compound due to its function as a UV filter. The UV-Vis spectrum of this compound shows a characteristic maximum absorption wavelength (λmax) in the UVB region, around 300 nm mdpi.comresearchgate.net. This absorption is due to the conjugated system of double bonds and the carbonyl group in the molecule typology.comtypology.com. The molar absorption coefficient (ε) at this wavelength is reported to be large, approximately 24,500 M⁻¹ cm⁻¹ at 300 nm mdpi.comresearchgate.net. UV-Vis spectroscopy is crucial for determining the UV absorption characteristics and concentration of this compound europa.euresearchgate.netresearchgate.net.
Conformational Analysis and Isomeric Purity Assessments
This compound, being a benzylidene camphor derivative, can exist as geometric isomers (E and Z isomers) due to the double bond in the benzylidene group europa.eu. Conformational analysis examines the spatial arrangement of atoms in a molecule that can be interconverted by rotation around single bonds epfl.ch. While detailed conformational analysis studies specifically on this compound were not found in the provided search results, the presence and ratio of E and Z isomers are important aspects of its characterization and purity.
Isomeric purity assessments are essential to determine the proportion of each isomer in a sample. For this compound, the E-isomer is typically the predominant form europa.eu. Gas Chromatography (GC) analysis, specifically GC with Flame Ionization Detection (GC-FID), has been used to determine the percentage of E and Z isomers in samples of this compound europa.eu. One study reported a composition of 99.8% E-isomer and 0.2% Z-isomer in a specific batch of Neo Heliopan MBC, as calculated by a GC-FID method europa.eu. However, it was noted that the GC method used for routine quality control might not separate the E and Z isomers, reporting their sum as purity europa.eu. Methods for determining enantiomeric or isomeric purity often involve chromatographic techniques or quantitative NMR (Q-NMR) thieme-connect.delibretexts.org.
Photophysical Properties and UV Absorption Characteristics
The photophysical properties of this compound relate to how it interacts with light, including absorption, emission, and energy dissipation. As a UV filter, its primary photophysical property is its ability to absorb UV radiation, specifically in the UVB range mdpi.comtypology.comtypology.com. The maximum absorption is observed at approximately 300 nm, with a high molar absorption coefficient mdpi.comresearchgate.net. This absorption is a result of the electronic transitions within the conjugated system of the molecule typology.comtypology.com.
After absorbing a UV photon, this compound dissipates the absorbed energy, primarily as heat, preventing the UV radiation from penetrating the skin typology.comtypology.com. This energy dissipation can occur through various photochemical processes, including cis-trans isomerization around the benzylidene double bond atamanchemicals.comphcogrev.com. However, the quantum yield for this isomerization in this compound is relatively low (between 0.13 and 0.3), suggesting that other photochemical processes also contribute to energy dissipation atamanchemicals.comphcogrev.com. This compound is considered to have good photostability mdpi.comresearchgate.netatamanchemicals.com. The UV absorption characteristics, including the λmax and molar absorption coefficient, are critical parameters that define its effectiveness as a UV filter mdpi.comresearchgate.net.
Fundamental UV-B Absorption Mechanisms
The primary mechanism by which this compound provides UV protection is by absorbing UV photons and then dissipating this absorbed energy typology.com. This process prevents the UV energy from penetrating the skin and causing damage typology.com.
Like other camphor-derived sunscreens, this compound dissipates photon energy through processes that can include cis-trans isomerization wikipedia.orgatamanchemicals.com. However, the quantum yield for this isomerization in this compound is relatively low, reported to be between 0.13 and 0.3 wikipedia.orgatamanchemicals.com. This low quantum yield suggests that other photochemical processes also contribute to the dissipation of absorbed UV energy wikipedia.orgatamanchemicals.com. These mechanisms can include dissipation as heat or fluorescence smolecule.com.
This compound is primarily effective in absorbing light energy within the UV-B region, typically cited as 280–320 nm atamanchemicals.comtypology.com.
Determination of Molar Absorption Coefficients
The effectiveness of a UV filter is quantitatively described by its molar absorption coefficient (also known as molar absorptivity or extinction coefficient), denoted by ε mdpi.com. This value indicates how strongly a substance absorbs light at a particular wavelength utb.cz. A higher molar absorption coefficient signifies greater absorption at that wavelength utb.cz.
For this compound, the maximum absorption wavelength (λmax) in the UV-B range is approximately 300 nm or 301 nm mdpi.comatamanchemicals.com. At this wavelength, this compound exhibits a significant molar absorption coefficient mdpi.com.
Research indicates that this compound has a molar absorption coefficient of 24,500 M⁻¹ cm⁻¹ at 300 nm mdpi.com. Other sources note that UV filters generally exhibit strong absorption with molar absorptivity coefficients typically ranging between 20,000 and 40,000 L cm⁻¹ mol⁻¹, with some exceeding 50,000 unirioja.es. This compound's value falls within this typical range for effective UV filters.
The wavelength of maximum absorbance (λmax) is a critical parameter determined through UV-Vis spectroscopy, as it represents the wavelength at which the compound absorbs the most radiation utb.cz. This is essential for understanding the compound's efficacy as a UV filter and for quantitative analysis utb.cz.
Data regarding the molar absorption coefficient and maximum absorption wavelength of this compound are summarized in the table below:
| Property | Value | Wavelength (nm) | Source |
| Maximum Absorption Wavelength (λmax) | 300 nm or 301 nm | N/A | mdpi.comatamanchemicals.com |
| Molar Absorption Coefficient (ε) | 24,500 M⁻¹ cm⁻¹ | 300 | mdpi.com |
Mechanistic Studies in Biological Systems Non Human Models
Photochemical Mechanisms of UV Energy Dissipation
The primary mechanism by which camphor-derived sunscreens, including enzacamene, dissipate absorbed photon energy is through cis-trans isomerization. wikipedia.orgwikipedia.orgresearchgate.netchemeurope.com This process involves the molecule undergoing a reversible structural change upon absorbing UV light, converting the energy into heat. typology.comkaya.in
Analysis of Cis-Trans Isomerization Quantum Yields
For this compound, the quantum yield for cis-trans isomerization has been reported to be relatively low, ranging between 0.13 and 0.3. wikipedia.orgwikipedia.orgchemeurope.com The quantum yield represents the efficiency of a photochemical process, indicating the number of molecules that undergo a specific reaction per photon absorbed. A low quantum yield for isomerization suggests that while cis-trans isomerization does occur, it is not the sole or most efficient pathway for energy dissipation in this compound. atamanchemicals.comwikipedia.orgwikipedia.orgchemeurope.com
Investigation of Alternative Photochemical Processes and Relaxation Mechanisms
The low quantum yield for cis-trans isomerization in this compound indicates that other photochemical processes and relaxation mechanisms are also involved in dissipating absorbed UV energy. atamanchemicals.comwikipedia.orgwikipedia.orgchemeurope.com Studies suggest that a significant proportion of the lowest excited singlet state molecules of 4-methylbenzylidene camphor (B46023) undergo efficient intersystem crossing to the triplet state. acs.orgnih.govresearchgate.net Deactivation from the triplet state is predominantly radiationless. acs.orgnih.gov Theoretical studies have explored the excited-state deactivation channels, suggesting efficient nonradiative relaxation processes from the populated singlet state to the triplet state. nih.govresearchgate.net These processes can involve internal conversion and intersystem crossing through conical intersections and crossing points between different electronic states. nih.gov Once the triplet state is formed, a relaxation pathway can lead back to the ground state. nih.gov While cis-trans isomerization is a mechanism for energy dissipation, the involvement of triplet states and subsequent radiationless decay represents alternative pathways for handling absorbed UV energy. acs.orgnih.govresearchgate.net
Molecular Interactions with Receptor Systems
Investigations in non-human models have indicated that this compound can interact with estrogen receptor systems, suggesting potential endocrine-disrupting properties. drugbank.comwikipedia.orgchemeurope.comsmolecule.com
Estrogen Receptor Binding Affinity (e.g., cytosolic estradiol (B170435) binding sites)
Here is a table summarizing the relative binding affinity:
| Compound | Binding Affinity to Cytosolic ER (Relative to Estradiol) |
| Estradiol | High (Endogenous Agonist) |
| This compound | Low to Moderate |
Estrogen Receptor Gene Induction in Cellular Models (e.g., Xenopus hepatocytes)
Based on findings from studies using Xenopus hepatocytes in culture, this compound has the potential to induce the estrogen receptor (ER) gene, but typically at higher concentrations (10–100 µmol/L). pharmacompass.comdrugbank.comsmolecule.compharmacompass.com While this compound did not demonstrate activation of estrogen-dependent gene transcription in an ER reporter gene assay in yeast cells, it was shown in Xenopus hepatocyte cultures to activate ER-dependent signaling mechanisms that lead to altered gene expression. pharmacompass.comdrugbank.comsmolecule.com This suggests a concentration-dependent effect on ER gene induction and a potential for influencing gene expression through ER-mediated pathways in specific cellular contexts like Xenopus hepatocytes. pharmacompass.comdrugbank.comsmolecule.comglpbio.compharmacompass.com
Modulation of Estrogen-dependent Gene Transcription (e.g., in Xenopus hepatocytes and yeast cells)
Studies have investigated the effects of this compound on estrogen-dependent gene transcription in different non-human models. In Xenopus hepatocyte cultures, this compound demonstrated a potential to induce the estrogen receptor (ER) gene, although this effect was observed at higher concentrations (10–100 μmol/L). drugbank.com These findings suggest that this compound can activate ER-dependent signaling mechanisms in Xenopus hepatocytes, leading to altered gene expression. drugbank.comsmolecule.com
However, when tested in an ER reporter gene assay using yeast cells, this compound was not shown to activate estrogen-dependent gene transcription. drugbank.compharmacompass.com This indicates a potential difference in the response to this compound between these model systems or the specific assay used.
Modulation of Cellular Proliferation (e.g., in MCF-7 cells)
This compound has been observed to accelerate the cell proliferation rate in MCF-7 human breast cancer cells. drugbank.comsmolecule.compharmacompass.comaspecthuntley.com.au This effect has been noted at micromolar concentrations. drugbank.comsmolecule.compharmacompass.comaspecthuntley.com.au Studies have confirmed that this compound is active as a mitogen to MCF-7 breast cancer cells. nih.gov This modulation of cellular proliferation in an estrogen-sensitive cell line like MCF-7 suggests a potential estrogenic effect.
Endocrine System Interactions in Animal Models
Studies in animal models have provided further evidence of this compound's potential to interact with the endocrine system.
Exposure to this compound has been associated with alterations in the hypothalamic-pituitary-gonadal (HPG) axis in rodent models. The HPG axis is a critical system regulating reproduction and is controlled by the hypothalamus, pituitary gland, and gonadal glands. wikipedia.orgnih.gov
In prepubertal male rats exposed to this compound during embryonic and fetal development, a decrease in testicular weight was observed, accompanied by decreased levels of LH, GnRH, and glutamate. drugbank.com Conversely, in peripubertal rats, an increase in LH, GnRH, and aspartate levels was noted. drugbank.com These findings suggest that high concentrations of this compound during embryonic and fetal stages may inhibit the testicular axis in prepubertal male rats while stimulating it during the peripubertal stage. drugbank.com A multigenerational reproductive toxicity study in rats where only the parent generation females were exposed showed a significant decrease in FSH in the males of the F1 generation at a certain dose. typology.com
There is evidence suggesting that this compound may suppress the pituitary-thyroid axis, potentially leading to hypothyroidism. wikipedia.orgwikipedia.org The pituitary-thyroid axis involves the hypothalamus, pituitary gland, and thyroid gland, regulating thyroid hormone production. mst.dk
Studies in animals have shown that this compound can interfere with thyroid function. For instance, in adult ovariectomized rats, this compound decreased iodine uptake, increased TSH, and decreased thyroxine (T4) levels. mdpi.com Another study in rats observed that this compound inhibited serum T4, resulting in increased serum TSH levels. nih.gov These findings suggest that this compound can impact thyroid hormone production and the regulatory feedback loop involving TSH. Studies submitted to regulatory bodies have also shown an increase in thyroid weight and changes in thyroid function, including an increase in T3 and TSH, along with a decrease in T4 in animal studies. federalregister.gov Other thyroid findings in these studies included follicular epithelium hypertrophy and hyperplasia. federalregister.gov
The observed effects on the pituitary-thyroid axis in animal models reinforce the concern that this compound can act as an endocrine disruptor. cosmileeurope.eu
Data Summary Table: this compound Effects in Non-Human Models
| Biological System/Model | Effect Observed | Relevant Section | Source(s) |
| Xenopus Hepatocytes | Potential to induce ER gene at higher concentrations (10-100 μmol/L). | 4.2.4 | drugbank.com |
| Xenopus Hepatocytes | Activation of ER-dependent signaling leading to altered gene expression. | 4.2.4 | drugbank.comsmolecule.com |
| Yeast Cells (ER reporter assay) | No activation of estrogen-dependent gene transcription observed. | 4.2.4 | drugbank.compharmacompass.com |
| Mammalian Estrogen Receptor (ER) | Weak binding activity; low to moderate affinity to cytosolic estradiol binding sites. | 4.2.5 | drugbank.comwikipedia.org |
| Estrogen Receptor alpha (ERα) | Inconsistent binding activity in vitro. | 4.2.5 | federalregister.gov |
| Estrogen Receptor beta (ERβ) | Binding activity in vitro. | 4.2.5 | federalregister.gov |
| Androgen Receptor (AR) | Mixed results for antiandrogenic activity in vitro; no androgenic activity consistently. | 4.2.5 | federalregister.gov |
| Androgen Receptor (AR) | Stable interaction in molecular docking/simulation studies. | 4.2.5 | nih.gov |
| Progesterone Receptor (PR) | Dose-dependent changes in expression. | 4.2.5 | caymanchem.com |
| MCF-7 Cells | Accelerates cell proliferation rate at micromolar concentrations; acts as a mitogen. | 4.3 | drugbank.comsmolecule.compharmacompass.comaspecthuntley.com.aunih.gov |
| Prepubertal Male Rats (embryonic/fetal exposure) | Decrease in testicular weight, decreased LH, GnRH, glutamate. | 4.4.1 | drugbank.com |
| Peripubertal Male Rats (embryonic/fetal exposure) | Increase in LH, GnRH, aspartate. | 4.4.1 | drugbank.com |
| F1 Generation Male Rats (parental exposure) | Significant decrease in FSH. | 4.4.1 | typology.com |
| Adult Ovariectomized Rats | Decreased iodine uptake, increased TSH, decreased T4. | 4.4.2 | mdpi.com |
| Rats | Inhibited serum T4, increased serum TSH. | 4.4.2 | nih.gov |
| Animals (various studies) | Increase in thyroid weight, increased T3 and TSH, decreased T4; follicular epithelium hypertrophy and hyperplasia. | 4.4.2 | federalregister.gov |
Metabolism and Biotransformation in Non Human Systems
First-Pass Hepatic Metabolism Pathways (Rat Models)
Following oral administration in rats, enzacamene is subject to extensive first-pass hepatic metabolism drugbank.compharmacompass.commolaid.com. This process significantly transforms the parent compound before it reaches systemic circulation, leading to relatively low concentrations of unchanged this compound in the blood nih.gov.
Identification and Characterization of Major Metabolites
The primary metabolic pathways for this compound in rats involve oxidation of the methyl group on the benzylidene ring and hydroxylation of the camphor (B46023) ring system drugbank.comnih.gov. This leads to the identification of key metabolites.
3-(4-Carboxybenzylidene)camphor (cx-MBC)
One of the major metabolites identified in rats is 3-(4-carboxybenzylidene)camphor (cx-MBC) drugbank.compharmacompass.commolaid.comnih.govuzh.ch. This metabolite is formed through the oxidation of the methyl group on the benzylidene ring of this compound drugbank.comuzh.ch. In rats, cx-MBC is found predominately in glucuronide form, particularly in feces nih.govresearchgate.net.
Isomers of 3-(4-Carboxybenzylidene)hydroxycamphor (e.g., 3-(4-carboxybenzylidene)-6-hydroxycamphor)
Another significant group of metabolites includes isomers of 3-(4-carboxybenzylidene)hydroxycamphor, where hydroxylation occurs on the camphor ring system drugbank.compharmacompass.commolaid.comnih.gov. Among these isomers, 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH) has been identified as a major metabolite drugbank.compharmacompass.comnih.gov. In rat urine, one isomer of 3-(4-carboxybenzylidene)hydroxycamphor, specifically 3-(4-carboxybenzylidene)-6-hydroxycamphor, was the predominant metabolite, while other isomers and cx-MBC were present as minor metabolites drugbank.comnih.gov.
Enzymatic Pathways in Biotransformation (e.g., Cytochrome P450 System)
The biotransformation of this compound involves enzymatic pathways, notably the cytochrome P450 (CYP450) system drugbank.compharmacompass.comuzh.ch. The initial step in the metabolic process involves hydroxylation mediated by the CYP450 system, leading to the formation of 3-(4-hydroxymethylbenzylidene)camphor drugbank.comuzh.ch. This intermediate is then further oxidized to cx-MBC through the action of alcohol dehydrogenase and aldehyde dehydrogenase drugbank.comuzh.ch. Subsequently, cx-MBC can undergo further hydroxylation, also mediated by the CYP450 system, to form 3-(4-carboxybenzylidene)-6-hydroxycamphor drugbank.comuzh.ch. In vitro studies using human liver microsomes have indicated that this compound can inhibit CYP2C9 activity researchgate.nettandfonline.comresearchgate.net.
Excretion Pathways and Metabolite Distribution in Animal Models (e.g., Feces, Urine)
In rat pharmacokinetic studies, the primary route of excretion for orally administered this compound and its metabolites is via feces drugbank.compharmacompass.comnih.gov. Most of the administered dose was recovered in feces, predominantly as 3-(4-carboxybenzylidene)camphor and, to a lesser extent, as 3-(4-carboxybenzylidene)-6-hydroxycamphor drugbank.comnih.gov. Glucuronides of both metabolites were also detected in feces drugbank.comnih.gov. Urinary excretion of this compound metabolites represents a minor elimination pathway in rats nih.gov. While 3-(4-carboxybenzylidene)-6-hydroxycamphor was the predominant metabolite in urine, other isomers and 3-(4-carboxybenzylidene)camphor were only minor components drugbank.comnih.gov. Enterohepatic circulation of glucuronides derived from the major metabolites may contribute to the slow excretion of metabolites in urine and the small percentage of the dose recovered through this route drugbank.comnih.gov.
Determination of Biological Half-Life of this compound and its Metabolites in Animal Models
Studies in rats have provided data on the biological half-life of this compound and its main metabolite, 3-(4-carboxybenzylidene)camphor, after oral administration. The half-life of this compound and 3-(4-carboxybenzylidene)camphor was approximately 15 hours after reaching peak plasma concentrations drugbank.comnih.govsmolecule.com.
Here is a summary of key metabolic findings in rats:
| Aspect | Findings in Rat Models | Source(s) |
| Primary Metabolism Site | Liver (extensive first-pass metabolism after oral administration) | drugbank.compharmacompass.commolaid.comnih.gov |
| Major Metabolites | 3-(4-Carboxybenzylidene)camphor (cx-MBC), Isomers of 3-(4-Carboxybenzylidene)hydroxycamphor (e.g., 3-(4-carboxybenzylidene)-6-hydroxycamphor) | drugbank.compharmacompass.commolaid.comnih.gov |
| Predominant Urinary Metabolite | 3-(4-Carboxybenzylidene)-6-hydroxycamphor | drugbank.comnih.gov |
| Predominant Fecal Metabolite | 3-(4-Carboxybenzylidene)camphor | drugbank.comnih.gov |
| Enzymatic Involvement | Cytochrome P450 system (hydroxylation), Alcohol dehydrogenase, Aldehyde dehydrogenase (oxidation) | drugbank.compharmacompass.comuzh.ch |
| Primary Excretion Route | Feces | drugbank.compharmacompass.comnih.gov |
| Biological Half-Life (Parent & cx-MBC) | Approximately 15 hours (after reaching peak plasma concentration following oral administration) | drugbank.comnih.govsmolecule.com |
Environmental Fate and Bioenvironmental Behavior
Environmental Occurrence and Distribution
The release of Enzacamene into the environment primarily occurs through recreational activities such as swimming and the discharge of treated wastewater. Due to its chemical properties, it is found in freshwater and marine ecosystems, as well as in the effluents and sludge of wastewater treatment plants.
This compound has been detected in various freshwater bodies across the globe. Studies in Switzerland have identified its presence in rivers that receive inputs from wastewater treatment plants (WWTPs). For instance, in a study of seven small Swiss rivers, lipid-weight based concentrations of up to 1800 ng/g of 4-MBC were found in the muscle tissue of brown trout. This was notably higher than levels observed in fish from Swiss lakes, suggesting a greater bioavailability of the compound in riverine environments. The presence of this compound in these ecosystems points to WWTPs as a significant source of this contaminant in the aquatic environment.
Table 6.1.1: Concentration of this compound in Freshwater Fish
| Location | Species | Tissue | Concentration (ng/g lipid weight) |
| Swiss Rivers | Brown Trout (Salmo trutta fario) | Muscle | Up to 1800 |
Coastal and marine environments are also susceptible to this compound contamination, largely due to direct input from swimmers and beachgoers. In a study conducted in Majorca, Spain, concentrations of 4-MBC in nearshore waters were found to range from 51.4 to 113.4 ng/L. These concentrations were particularly elevated in the surface microlayer, which is the thin film at the top of the water column.
Table 6.1.2: Concentration of this compound in Marine Waters
| Location | Water Body | Concentration Range (ng/L) |
| Majorca, Spain | Nearshore Coastal Waters | 51.4 - 113.4 |
Wastewater treatment plants are a primary conduit for this compound entering the aquatic environment. Due to its lipophilic nature, this compound tends to adsorb to the solid particles in wastewater, leading to its accumulation in sewage sludge. A monitoring study in Switzerland found a mean concentration of 1780 µg/kg dry matter of 4-MBC in stabilized sludge from 14 WWTPs. The presence of this compound in sludge suggests that the land application of biosolids could be a potential route for its introduction into terrestrial ecosystems. While WWTPs can remove a portion of this compound from the wastewater, it is not completely eliminated, and the compound is still detected in the final effluent discharged into receiving waters.
Table 6.1.3: Concentration of this compound in Wastewater Treatment Plant Sludge
| Location | Matrix | Mean Concentration (µg/kg dry matter) |
| Switzerland | Stabilized Sewage Sludge | 1780 |
Environmental Degradation Pathways
The persistence of this compound in the environment is determined by various degradation processes, with photodegradation being a key pathway.
This compound can be degraded by both direct and indirect photolysis. Direct photolysis occurs when the molecule itself absorbs sunlight, leading to its transformation. Indirect photolysis involves other substances in the water, known as photosensitizers (like dissolved organic matter), which absorb sunlight and produce reactive species that then degrade the this compound molecule.
Under solar irradiation alone, this compound primarily undergoes isomerization from (E)-4-MBC to (Z)-4-MBC. However, in the presence of other substances, its degradation can be more significant. For example, in a solar/free chlorine system, which can be representative of swimming pool conditions, this compound was found to degrade with a pseudo-first-order rate constant of 0.0137 s⁻¹ at a pH of 7. researchgate.net In a study using UV light-activated persulfate, this compound was also significantly removed, with a pseudo-first-order rate constant of 0.1349 min⁻¹ under specific laboratory conditions ([4-MBC]₀ = 0.4 μM, [persulfate]₀ = 12.6 μM, and initial pH = 7). bohrium.comnih.gov After oral administration in rats, the parent compound and its main metabolite, 3-(4-carboxybenzylidene)camphor, showed half-lives of approximately 15 hours. nih.gov
Table 6.2.1: Photodegradation Rate Constants of this compound
| Condition | Rate Constant | Half-life |
| Solar/free chlorine (pH 7) | 0.0137 s⁻¹ | - |
| UV/persulfate (pH 7) | 0.1349 min⁻¹ | - |
| In vivo (rats, oral administration) | - | ~15 hours |
The rate of this compound photodegradation is influenced by various factors present in the aquatic environment.
pH: The pH of the water can significantly affect the degradation rate of this compound. One study found that the degradation rate constant was similar at pH 5 and pH 7, but it decreased significantly at pH 9. bohrium.comnih.gov Another study on the degradation of 4-MBC using the photo-Fenton process also indicated that the degradation decreased as the pH value increased. researchgate.netmatec-conferences.org
Table 6.2.1.1a: Effect of pH on the Pseudo-first-order Rate Constant (k_obs) of this compound Degradation by UV/persulfate
| pH | k_obs (min⁻¹) | Relative Degradation Rate |
| 5 | Similar to pH 7 | High |
| 7 | 0.1349 | High |
| 9 | Significantly decreased | Low |
Data from a study on UV-activated persulfate degradation. bohrium.comnih.gov
Metal Ions: The presence of metal ions can also influence the photodegradation of organic compounds. For example, the presence of Fe(III) can promote the degradation of some organic pollutants through Fenton-like reactions under UV light. researchgate.netmatec-conferences.org While specific quantitative data for this compound is limited, the degradation of other organic compounds has been shown to be either enhanced or inhibited by different metal ions.
Biodegradation Processes and Mineralization Rates
This compound is susceptible to biodegradation through various pathways, although complete mineralization rates are not extensively documented. In aquatic environments and wastewater treatment plants (WWTPs), the compound undergoes enantioselective biodegradation. nih.govnih.gov This process results in a shift in the ratio of its stereoisomers, indicating that microbial communities preferentially degrade one enantiomer over the other. nih.govnih.gov Studies of treated wastewater have shown an excess of certain stereoisomers, which is attributed to this selective biodegradation within the treatment facilities. nih.govnih.gov
Fungal treatment has also been identified as an effective degradation method. The white-rot fungus Trametes versicolor has demonstrated the ability to degrade this compound significantly. In solid-state treatments of WWTP sludge, this fungus achieved an 87% reduction of the compound. In liquid media, degradation was even more efficient, with complete removal of this compound in under 24 hours.
Furthermore, advanced oxidation processes (AOPs) have been shown to effectively degrade this compound. The photo-Fenton process can achieve a degradation rate of 96.71%, while UV light-activated persulfate oxidation also results in significant removal. europa.eunih.govtaylorandfrancis.com The degradation rate constant for a mixture of UV filters including this compound was found to be significantly higher with AOPs compared to UV photolysis alone, as detailed in the table below. nih.gov
Table 1: Degradation Rate Constants for a UV Filter Mixture Containing this compound
| Treatment Process | Degradation Rate Constant (k) [x 10⁻³ cm²/mJ] |
| UV Photolysis | 0.417 - 0.424 |
| UV/H₂O₂ | 0.815 - 2.36 |
| UV/PMS | 0.815 - 2.36 |
| UV/PMS/H₂O₂ | 0.815 - 2.36 |
Source: Adapted from Seo et al., 2022. nih.gov PMS: Peroxymonosulfate
Characterization of Environmental Transformation Products
The transformation of this compound in the environment leads to several distinct products depending on the degradation pathway.
Photochemical Isomerization : Under solar irradiation alone, the primary transformation is the isomerization of the parent compound from the (E)-isomer to the (Z)-isomer. army.mil Commercial formulations consist almost entirely of the (E)-isomer, but environmental samples show the presence of both, indicating this photochemical process occurs in nature. nih.gov
Oxidative Degradation : Advanced oxidation processes and degradation in chlorinated water yield more complex transformation products.
The UV/persulfate process degrades this compound through hydroxylation and demethylation pathways, resulting in the formation of transformation byproducts with mass-to-charge ratios (m/z) of 271 (P1) and 243 (P2), respectively. taylorandfrancis.comnih.gov
In the presence of free chlorine and solar radiation, as found in swimming pools, this compound degrades via hydroxylation, chlorine substitution, oxidation, and demethylation. army.mil
Biotransformation : Fungal degradation by Trametes versicolor initiates a transformation pathway involving mono- or di-hydroxylation of the parent molecule, which is then followed by conjugation with a pentose (B10789219) sugar. In rats, absorbed this compound undergoes extensive metabolism, with the primary metabolites identified as 3-(4-carboxybenzylidene)camphor and hydroxylated versions thereof, such as 3-(4-carboxybenzylidene)-6-hydroxycamphor. nih.gov While these are products of biological metabolism, they indicate potential biotransformation pathways.
Environmental Persistence and Half-Life Determination in Aquatic Media
The environmental persistence of this compound is highly dependent on specific environmental conditions. Under direct photolysis with artificial sunlight, this compound has been found to be relatively photostable over a 72-hour period, in contrast to other UV filters that showed significant degradation with half-lives between 20 and 59 hours under the same conditions. nih.gov This suggests a degree of persistence in aquatic media where direct photolysis is the main degradation force.
However, in the presence of reactive chemical species, its persistence decreases dramatically. In laboratory studies simulating advanced water treatment, the half-life can be very short. For example, during UV-activated persulfate oxidation, the degradation of this compound followed pseudo-first-order kinetics with a rate constant (k) of 0.1349 min⁻¹ under specific lab conditions. taylorandfrancis.com Similarly, in the presence of free chlorine and sunlight, the compound is degraded significantly, with a pseudo-first-order rate constant of 0.0137 s⁻¹. army.mil
These findings indicate that while this compound is resistant to simple photolysis, its environmental half-life is substantially shortened in environments containing reactive oxygen species, such as those found in WWTPs or sunlit surface waters with high dissolved organic matter.
Bioaccumulation and Sediment Partitioning in Aquatic Ecosystems
As a lipophilic compound, this compound has a significant tendency to bioaccumulate in aquatic organisms and partition into sediment. researchgate.netresearchgate.net Its high octanol-water partition coefficient (Log Kow) of 5.1 indicates a strong affinity for fatty tissues and organic matter. europa.eu
Field studies have confirmed its bioaccumulation in wildlife. This compound has been detected in freshwater fish tissues, with concentrations varying based on proximity to WWTP effluent sources. researchgate.netresearchgate.net One study of fish from Swiss rivers identified lipid-weight based concentrations of up to 1,800 ng/g in the muscle tissue of brown trout (Salmo trutta fario). researchgate.net The compound has also been found in marine copepods. eawag.chvu.nl This accumulation in aquatic life demonstrates its potential for transfer through the food web.
Due to its hydrophobicity, this compound also partitions from the water column into sediment. This process is exacerbated by the compound's tendency to adsorb onto microplastic fibers, which are prevalent in aquatic systems and act as vectors, transporting the chemical to the sediment.
Table 2: this compound (4-MBC) Concentrations in Brown Trout from Swiss Rivers
| River | Number of Fish Analyzed | Concentration Range (ng/g lipid weight) | Mean Concentration (ng/g lipid weight) |
| Furtbach | 12 | 220 - 1800 | 900 |
| Glatt | 10 | 120 - 920 | 450 |
| Leutschenbach | 5 | 280 - 1200 | 660 |
| Chriesbach | 10 | 100 - 1200 | 430 |
| Surb | 10 | 25 - 280 | 110 |
| Schanzengraben | 10 | 110 - 580 | 280 |
| Mönchaltorfer Aa | 10 | 30 - 320 | 130 |
Source: Adapted from Buser et al., 2006. researchgate.net
Correlation between Compound Hydrophobicity and Sediment Accumulation
The accumulation of this compound in sediments is strongly correlated with its hydrophobicity. The octanol-water partition coefficient (Log Kow) is a standard measure of a chemical's tendency to partition into organic phases rather than water. With a Log Kow of 5.1, this compound is highly hydrophobic. europa.eu
This chemical property drives its partitioning from the water column to the organic carbon fraction of suspended particles and bottom sediments. The process, known as sorption, effectively removes the compound from the aqueous phase and concentrates it in the sediment, which acts as a long-term sink and a source of exposure for benthic (sediment-dwelling) organisms. Studies have shown that this compound adsorbs onto textile-derived microplastic fibers, a process described by the Elovich model as chemisorption involving heterogeneous binding sites. These contaminated microplastics can then settle, contributing to the accumulation of this compound in sediments.
Toxicokinetic Modeling for Bioaccumulation Prediction in Organisms
Toxicokinetic (TK) models, particularly physiologically based toxicokinetic (PBTK) models, are valuable tools for predicting the bioaccumulation of chemicals in organisms. army.mil These models mathematically describe the processes of chemical uptake, distribution, metabolism, and excretion, linking external environmental concentrations to internal concentrations within an organism's tissues. nih.gov For a compound like this compound, a PBTK model could predict its accumulation in different fish tissues by considering factors such as gill ventilation rates, dietary uptake, blood flow, and metabolic clearance. nih.gov
Such models are crucial for environmental risk assessment as they can help extrapolate from in vitro data to whole organisms and reduce the need for extensive animal testing. However, despite the established utility of these models for hydrophobic organic compounds, a specific, validated PBTK model for predicting the bioaccumulation of this compound in aquatic organisms was not identified in the reviewed scientific literature. The development of such a model would be a critical step in refining the ecological risk assessment for this widely used UV filter.
Analytical Methodologies for Enzacamene Detection and Quantification
Sample Preparation Techniques for Various Matrices
Effective sample preparation is a critical initial step in the analytical process for enzacamene, aiming to isolate the analyte from complex matrices and present it in a form suitable for the chosen analytical technique. The specific techniques employed are often dictated by the nature of the sample matrix and the concentration of this compound present.
Extraction Methods (e.g., Liquid-Liquid Extraction, Stir-Bar Sorptive Extraction)
Extraction techniques are widely used to isolate this compound from solid or semi-solid matrices and transfer it into a solvent. For the determination of UV filters in biological samples, extraction and microextraction techniques are commonly employed. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are among the most popular extraction techniques utilized for determining UV filters in matrices like urine. mdpi.com Stir-bar sorptive extraction (SBSE) combined with atmospheric pressure gas chromatography-time-of-flight-mass spectrometry (APGC-ToF-MS) has also been explored for the determination of various contaminants, including UV filters, in aqueous samples. chemsrc.com
Direct Dissolution Approaches for High-Concentration Samples
In matrices where this compound is present at relatively high concentrations, such as in cosmetic products, sample preparation can be significantly simpler. In such cases, a complex pre-treatment is often not required because the UV filter content is sufficiently high. mdpi.com The initial preparation of cosmetic samples typically involves dissolving the sample in a carefully selected solvent, such as ethanol (B145695), methanol (B129727), ethyl acetate, water, or tetrahydrofuran. semanticscholar.org This dissolution step may be preceded by homogenization. semanticscholar.org A straightforward and time-efficient sample preparation process involving methanol extraction followed by serial dilution has been reported for the analysis of sunscreen creams. mdpi.compreprints.org This approach simplifies routine quality control in cosmetic laboratories. mdpi.compreprints.org
Chromatographic Separation Techniques
Chromatographic separation is a fundamental step in the analysis of this compound, allowing for its separation from other components in the sample matrix before detection.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of organic UV filters, including this compound, in various matrices such as cosmetic products and human samples. mdpi.commdpi.comutb.cz HPLC coupled with ultraviolet (UV) or photodiode array (PDA) detection is a common methodology for analyzing cosmetic ingredients after extraction from formulations. mdpi.com Liquid chromatography is considered the most widely used method for separating sunscreen filters. mdpi.com Reversed-phase HPLC (RP-HPLC), often utilizing C18 columns, is a prevalent method for the simultaneous quantitation of organic UV filters in cosmetics. researchgate.net
A reverse phase (RP) HPLC method for this compound analysis can utilize a mobile phase containing acetonitrile (B52724), water, and phosphoric acid. sielc.comsielc.com For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.comsielc.com Smaller particle size columns (e.g., 3 µm) are available for faster UPLC applications. sielc.comsielc.com This type of liquid chromatography method can be scalable and suitable for isolation of impurities in preparative separation, as well as for pharmacokinetics. sielc.comsielc.com
HPLC with Diode Array Detection (HPLC-PDA)
HPLC coupled with photodiode array detection (HPLC-PDA) is a powerful technique for the simultaneous determination and quantitation of multiple UV filters, including this compound. mdpi.comresearchgate.netresearchgate.netscilit.comscience.govresearchgate.net This detection method allows for the acquisition of full UV-Vis spectra of eluting compounds, aiding in their identification and providing reliable separation of analytes. mdpi.comresearchgate.netresearchgate.netscilit.comresearchgate.net
An advanced HPLC-PDA method has been developed and validated for the simultaneous quantitation of this compound and other sunscreen filters in moisturizing sunscreen cream. mdpi.comresearchgate.netscilit.comresearchgate.net This method employs a phenyl-bonded analytical column and uses an isocratic elution with a mobile phase composed of a mixture of acetonitrile and aqueous ammonium (B1175870) formate (B1220265) solution. mdpi.comresearchgate.netscilit.comresearchgate.net this compound is typically detected at a specific wavelength, such as 300 nm, for quantitation purposes using HPLC-PDA. mdpi.comresearchgate.net This method has demonstrated good linearity, precision, accuracy, and robustness, and is capable of effectively separating sunscreen filters from other cosmetic ingredients. mdpi.comscilit.com
Detailed research findings on a specific HPLC-PDA method for this compound analysis in cosmetic creams include the use of a Fortis Phenyl analytical column (150.0 x 2.1 mm, 5 μm) with isocratic elution at a flow rate of 0.4 mL/min. mdpi.comresearchgate.netscilit.com The mobile phase consisted of a 57/43 (v/v) mixture of acetonitrile and 45 mM aqueous ammonium formate solution. mdpi.comresearchgate.netscilit.com The method was validated, showing high correlation coefficients for linearity, coefficients of variation of ≤ 4.6 % for precision, and percent recovery between 94.6% and 99.8% for accuracy. mdpi.comscilit.com
Here is an example of data from a study utilizing HPLC-PDA for the analysis of this compound in sunscreen cream:
| Analyte | Detection Wavelength (nm) | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Accuracy (% Recovery) | Precision (%RSD) |
| This compound | 300 | Fortis Phenyl C6 | ACN/45 mM Aqueous Ammonium Formate (57:43 v/v) | 0.4 | 94.6 - 99.8 | ≤ 4.6 |
This table summarizes key parameters and performance indicators of a validated HPLC-PDA method for this compound, highlighting its suitability for quantitative analysis in complex cosmetic matrices. mdpi.comscilit.com
Ion-Pair HPLC Approaches
Ion-pair high-performance liquid chromatography (HPLC) is a technique that can be employed to enhance the separation and retention of charged analytes in reversed-phase LC. chromatographyonline.com While this compound itself is not typically considered a highly polar or charged compound, ion-pairing agents can be used in HPLC to improve the separation of a mixture of UV filters, which may include ionic or ionizable compounds alongside this compound. mdpi.comchromatographyonline.comkm3.com.tw One study mentioned an ion-pair HPLC method using tetrabutylammonium (B224687) hydroxide (B78521) in the mobile phase for the identification of twenty UV filters, including this compound, in cosmetics. mdpi.com This approach focused on identification rather than quantification and involved a relatively long run time. mdpi.com Ion-pairing mechanisms have also been explored in solid-phase extraction coupled with liquid chromatography-mass spectrometry for the analysis of this compound. scispace.comdntb.gov.ua
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers faster separations and higher resolution compared to conventional HPLC due to smaller particle size columns. sielc.com UHPLC-MS/MS methods have been developed for the sensitive determination of this compound metabolites, such as 3-(4-carboxybenzylidene)camphor (cx-MBC) and 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH), in urine samples. nih.govuzh.ch One such method enabled the determination of these metabolites with limits of quantification at 0.15 µg L⁻¹ for cx-MBC and 0.30 µg L⁻¹ for cx-MBC-OH. nih.gov UHPLC systems equipped with C18 columns and MS/MS detectors in positive ionization mode have been utilized for the analysis of UV filters. mdpi.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another common technique for the analysis of organic UV filters. mdpi.com GC is typically employed for the determination of volatile analytes. nih.gov
GC with Flame Ionization Detection (GC-FID) for Isomer Quantification
Gas Chromatography with Flame Ionization Detection (GC-FID) is a method used for the analysis and quantification of this compound, including its isomers. A standard procedure for this compound analysis involves using a gas chromatograph equipped with a flame-ionization detector and a fused-silica capillary column coated with a specific phase. drugfuture.com The method described utilizes a temperature program starting at 100°C, increasing to 230°C, and then to 300°C. drugfuture.com The injection port and detector temperatures are maintained at 295°C and 305°C, respectively. drugfuture.com Helium is used as the carrier gas. drugfuture.com
GC-FID can be used to determine the percentage of impurities in this compound samples, with limits specified for camphor (B46023) and other individual or total impurities. drugfuture.com It has also been used to calculate the percentage of E- and Z-isomers of this compound. europa.eu However, it has been noted that some GC methods used for quality control may not separate the E- and Z-isomers, providing a total purity for the sum of both. europa.eu
Mass Spectrometry Detection and Identification
Mass Spectrometry (MS) is a powerful detection technique often coupled with chromatography for the identification and quantification of analytes based on their mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of UV filters, including this compound, in various matrices such as cosmetic products, environmental samples, and biological fluids. nih.govmdpi.comsemanticscholar.orgnih.gov GC-MS allows for both separation by GC and identification/quantification by MS. researchgate.net
GC-MS has been employed for the identification of possible impurities in this compound samples. europa.eu Studies have utilized GC-MS for the determination of UV filters in matrices like indoor dust and beach sand. nih.govresearchgate.net For instance, a method for determining UV filters in indoor dust involved matrix solid-phase dispersion followed by GC-MS/MS. nih.gov Another study on beach sand utilized a leaching process followed by GC-MS. researchgate.net Enantioselective GC-MS has been used to determine the stereoisomer composition of this compound, allowing for the assignment of all four stereoisomers. nih.gov GC-MS spectra of this compound have shown ion peaks that can indicate the presence of impurities. europa.eu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for the analysis of this compound and its metabolites. ncats.ionih.govmdpi.comfederalregister.govnih.gov LC-MS/MS is frequently the method of choice for determining UV filters in biological samples. nih.gov
LC-MS/MS has been used for the simultaneous determination of this compound and other UV filters in human placental tissue. ncats.ioeuropa.euncats.io Metabolite profiling using LC-MS, specifically Quadrupole Time-of-Flight (Q-TOF) LC-MS in Electrospray Ionization (ESI) mode, has been applied to identify compounds, including this compound derivatives, in biological samples like algae extracts. nih.gov LC-MS/MS has also been crucial in characterizing this compound metabolites, such as 3-(4-carboxybenzylidene)camphor and isomers of 3-(4-carboxybenzylidene)hydroxycamphor, in toxicokinetic studies in rats. nih.govdrugbank.compharmacompass.com While LC-MS was not performed in one instance for impurity identification above 1.0% as GC, GC-MS, and NMR were deemed sufficient, LC-MS/MS remains a powerful tool for sensitive analysis, especially for metabolites and in complex biological matrices. europa.eu
Electrospray Ionization (ESI) Modes (ESI+, ESI-)
Electrospray Ionization (ESI) is a widely used "soft" ionization technique in mass spectrometry, particularly effective for analyzing polar and less volatile compounds. wikipedia.orgmetwarebio.commdpi.com ESI operates by applying a high voltage to a liquid sample, creating charged droplets that undergo solvent evaporation and ion ejection, transferring ions from the solution phase to the gas phase for mass analysis. metwarebio.comnih.gov This technique is capable of producing both positive and negative ions, depending on the analyte and solvent conditions, referred to as ESI+ and ESI- modes, respectively. nih.gov ESI-MS is frequently coupled with liquid chromatography (LC-ESI-MS) for the analysis of various compounds, including UV filters, in complex matrices such as biological and environmental samples. metwarebio.commdpi.comresearchgate.net While LC-MS/MS methods employing ESI have been used for the determination of organic UV filters, including this compound, in environmental water samples researchgate.net, specific detailed research findings focusing solely on the application and comparison of ESI+ and ESI- modes specifically for the detection and quantification of this compound in isolation were not prominently found in the provided search results. However, predicted collision cross section (CCS) values for this compound have been calculated for various adducts, including those typically formed in ESI+ ([M+H]+, [M+Na]+, [M+NH4]+, [M+K]+) and ESI- ([M-H]-, [M+HCOO]-, [M+CH3COO]-, [M+Na-2H]-) modes, indicating its amenability to analysis by ESI-MS. uni.lu
Atmospheric Pressure Gas Chromatography-Time-of-Flight-Mass Spectrometry (APGC-ToF-MS)
Atmospheric Pressure Gas Chromatography-Time-of-Flight-Mass Spectrometry (APGC-ToF-MS) is an analytical technique employed for the determination of various contaminants, including UV filters, in environmental matrices. chemsrc.comresearchgate.netulpgc.es This method combines the separation power of gas chromatography with the high mass accuracy and sensitivity of Time-of-Flight mass spectrometry, utilizing an atmospheric pressure ionization source. APGC-ToF-MS has been specifically mentioned in the context of multi-residue methods for the simultaneous determination of numerous contaminants, such as fragrances, UV filters, and repellents, in aqueous samples following sample preparation techniques like stir bar sorptive extraction (SBSE). chemsrc.com Research has demonstrated the application of APGC-ToF-MS for the determination of regulated and emerging contaminants in aqueous samples. researchgate.netulpgc.es this compound (4-MBC) is among the organic UV filters that can be targeted by such methods. researchgate.net
Gas Chromatography-Atmospheric Pressure Chemical Ionization-Ion Mobility-Mass Spectrometry (GC-APCI-IM-MS)
Gas Chromatography-Atmospheric Pressure Chemical Ionization-Ion Mobility-Mass Spectrometry (GC-APCI-IM-MS), particularly coupled with high-resolution mass spectrometry (HRMS), is an advanced technique for the comprehensive screening and analysis of organic contaminants, including hydrophobic organic contaminants (HOCs). nih.govacs.org APCI is a soft ionization technique suitable for GC-amenable compounds, capable of preserving (quasi-)molecular ions, which is advantageous for compound identification compared to techniques like electron ionization (EI) that cause extensive fragmentation. nih.govacs.orgmdpi.com The coupling with Ion Mobility (IM) provides an additional dimension of separation based on the shape and size of the ions, yielding collision cross section (CCS) values. nih.govacs.org While GC-APCI-IM-HRMS has been successfully applied for the screening and identification of various HOCs and emerging contaminants in environmental samples like sediment nih.govacs.org, the provided search results discussing the application of this specific hyphenated technique did not explicitly name this compound as one of the target or detected compounds in the presented studies. However, given this compound's nature as a GC-amenable organic compound, this technique holds potential for its analysis, leveraging the benefits of soft ionization and the additional CCS information for enhanced identification confidence.
Collision Cross Section (CCS) Analysis for Compound Prioritization
Collision Cross Section (CCS) is a physical property of an ion that describes its average area during collisions with a buffer gas in the gas phase. nih.govacs.org CCS values are reproducible and instrument-independent, providing valuable information for compound identification and characterization, especially when coupled with mass spectrometry in techniques like Ion Mobility-Mass Spectrometry (IM-MS). nih.govacs.org In the context of GC-APCI-IM-MS and other IM-MS techniques, experimentally determined or predicted CCS values can be used to increase the confidence in compound identification by comparing them to databases or predicted values. nih.govacs.org Furthermore, CCS analysis can be employed in non-targeted screening workflows for prioritizing unknown compounds based on class-specific CCS trends or by using CCS as a filter. nih.govchemrxiv.org Predicted CCS values for this compound have been reported for various adduct ions, which can be utilized for its identification and prioritization in analytical workflows employing IM-MS. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 255.17435 | 160.0 |
| [M+Na]+ | 277.15629 | 170.0 |
| [M-H]- | 253.15979 | 167.0 |
| [M+NH4]+ | 272.20089 | 187.0 |
| [M+K]+ | 293.13023 | 164.4 |
| [M+H-H2O]+ | 237.16433 | 155.9 |
| [M+HCOO]- | 299.16527 | 180.6 |
| [M+CH3COO]- | 313.18092 | 197.4 |
| [M+Na-2H]- | 275.14174 | 161.5 |
| [M]+ | 254.16652 | 160.7 |
| [M]- | 254.16762 | 160.7 |
Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu
Non-Targeted Analysis Approaches for Environmental Screening (e.g., Xenobiotics in Wastewater)
Non-targeted analysis (NTA) is a comprehensive analytical strategy that aims to detect and identify a wide range of chemical substances, including known and unknown xenobiotics, in environmental samples without predefining a specific list of target compounds. biorxiv.orgresearchgate.netbiorxiv.org This approach typically employs high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC). biorxiv.orgbiorxiv.orgresearchgate.netnih.gov NTA is particularly valuable for screening complex matrices such as wastewater effluent, where a diverse array of anthropogenic chemicals may be present. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netnih.gov Studies utilizing NTA methodologies have successfully characterized a wide spectrum of xenobiotic substances in wastewater effluent, with a significant portion identified as therapeutics and drugs. biorxiv.orgresearchgate.netnih.gov this compound has been detected in environmental samples, including wastewater effluent and sediment, using analytical methods such as LC-MS/MS and GC-MS/MS researchgate.netresearchgate.netresearchgate.net, techniques that can be incorporated into both targeted and non-targeted screening workflows. The application of NTA allows for the discovery of emerging pollutants and provides a more complete picture of chemical contamination in the environment. biorxiv.orgbiorxiv.org
Computational Chemistry and Molecular Modeling of Enzacamene
Quantum Mechanical Calculations (e.g., ab initio methods, Time-Dependent Density Functional Theory (TD-DFT))
Quantum mechanical (QM) calculations, including ab initio methods and Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate the electronic structure and spectroscopic properties of molecules such as Enzacamene. Ab initio methods, which are based on first principles without empirical parameters, can be used to calculate the electronic ground state and forces within a molecule aps.org. TD-DFT is particularly useful for studying excited states and predicting UV-Vis absorption spectra, which are crucial for understanding the photoprotective mechanism of UV filters like this compound unirioja.es.
Studies utilizing QM calculations, such as those employing the CASPT2//CASSCF strategy or TD-CAM-B3LYP/6-31++G** level of theory, can provide insights into the energy levels and transitions involved in the absorption of UV radiation by this compound unirioja.es. These calculations help elucidate how the molecule dissipates absorbed energy, for instance, through processes like cis-trans isomerization, which is a proposed mechanism for camphor-derived sunscreens wikipedia.orgwikipedia.org. While the quantum yield for this isomerization in this compound is relatively low (between 0.13 and 0.3), suggesting other photochemical processes are also involved, QM calculations can help to explore these alternative pathways wikipedia.orgwikipedia.org.
Molecular Dynamics (MD) Simulations for System Interactions
Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior of molecules and their interactions within a system, such as in solution or with biological targets. MD simulations treat nuclei as classical particles and solve Newton's equations of motion iteratively to generate trajectories that describe the system's evolution over time unirioja.esnih.gov.
For this compound, MD simulations can be used to investigate its interactions with other components in a formulation or with biological molecules like proteins. For example, molecular docking and simulation studies have been used to examine the interaction of this compound (referred to as 4-MBC) with androgen and estrogen receptors, suggesting stable interactions with binding energies of -9.28 and -9.01 kcal/mol, respectively nih.gov. These simulations can provide atomic-level details about the binding modes and conformational changes that occur upon interaction. MD simulations can also offer insights into the stability and dynamics of complexes formed by this compound nih.gov.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of a compound based on its molecular structure nih.govdtic.mil. These models are particularly useful for predicting the environmental fate of chemicals, including their persistence, degradation, and potential for bioaccumulation nih.govresearchgate.net.
QSAR/QSPR models can estimate various properties relevant to environmental fate, such as biodegradation rates and the potential for bioaccumulation researchgate.netacs.org. While the accuracy of these models can be influenced by data availability and methodology, they offer a cost-effective approach for estimating environmental safety thresholds and assessing potential risks, especially when experimental data are limited nih.govresearchgate.net. Studies have utilized QSAR/QSPR models to predict physicochemical properties and environmental fate endpoints, with some models showing good robustness and external prediction ability based on validation coefficients nih.govresearchgate.net.
Computational Screening for Photoprotective Capabilities and Scaffold Design
Computational screening approaches are employed to identify or design molecules with desired properties, such as photoprotective capabilities. These methods can involve analyzing the electronic structure and photochemical properties of potential candidates computationally before experimental synthesis and testing unirioja.es.
Computational studies can help clarify the key structural features responsible for photoprotection in molecules like this compound and related compounds unirioja.es. This can lead to the identification of simpler molecular scaffolds that retain effective photoprotective abilities unirioja.es. By computationally screening libraries of compounds or designing new structures based on theoretical insights, researchers can accelerate the discovery and development of novel UV filters unirioja.es.
Kinetic Modeling of Photodegradation Processes (e.g., Pseudo-First-Order, Second-Order Kinetics)
Kinetic modeling is used to describe the rates and pathways of chemical reactions, including the photodegradation of compounds like this compound in the environment. Photodegradation can occur through direct photolysis, where the molecule absorbs light directly, or indirectly, through reactions with photochemically produced species like reactive oxygen species researchgate.netmdpi.com.
Kinetic models can be applied to study the photodegradation of UV filters in various environmental compartments, such as aquatic systems researchgate.netmdpi.com. Direct photolysis is often modeled using pseudo-first-order kinetics, assuming the concentration of the light source is constant, while indirect pathways involving reactions with other species may be described by second-order kinetics researchgate.netmdpi.com. These models help in understanding the persistence of this compound in the environment and predicting its transformation over time under light exposure researchgate.netmdpi.com.
Toxicokinetic Modeling for Bioaccumulation Prediction in Organisms
Toxicokinetic modeling focuses on describing the absorption, distribution, metabolism, and excretion (ADME) of chemicals in living organisms ufz.de. These models are crucial for predicting the potential for bioaccumulation, which is the process by which a substance accumulates in an organism faster than it is lost researchgate.netmdpi.comufz.de.
Toxicokinetic models, including physiologically based toxicokinetic (PBTK) models, consider the uptake and excretion of chemicals and their transfer between different tissues and organs, often modeling these processes as first-order kinetics researchgate.netmdpi.comufz.de. These models can predict the concentration of a chemical in different compartments within an organism and help assess the potential for bioaccumulation and associated toxic effects researchgate.netmdpi.comufz.de. Studies have used toxicokinetic models to predict the bioaccumulation of UV filters in marine biota, highlighting concerns about the persistence of these contaminants in the food chain researchgate.netmdpi.com.
Development of Advanced Data-Processing Pipelines and Statistical Approaches for Chemical Data Analysis
The analysis of data generated from computational studies, experimental measurements, and environmental monitoring of chemicals like this compound often requires advanced data-processing pipelines and statistical approaches. These tools are essential for managing, analyzing, and interpreting large and complex datasets nih.gov.
Advanced data processing can involve automated workflows for data curation, standardization of chemical structures, and calculation of molecular descriptors for QSAR/QSPR modeling researchgate.net. Statistical approaches, such as unpaired Student's t-tests, are used to determine the significance of observed effects in experimental studies or to validate the performance of computational models nih.govmdpi.com. The development of in-house algorithms and open-source software facilitates the systematic analysis of chemical data and the development of predictive tools researchgate.netnih.gov. These advanced methods enhance the reliability and efficiency of chemical data analysis, supporting research into the properties and fate of compounds like this compound.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6434217, 6989205 |
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 255.17435 | 160.0 |
| [M+Na]+ | 277.15629 | 170.0 |
| [M-H]- | 253.15979 | 167.0 |
| [M+NH4]+ | 272.20089 | 187.0 |
| [M+K]+ | 293.13023 | 164.4 |
| [M+H-H2O]+ | 237.16433 | 155.9 |
| [M+HCOO]- | 299.16527 | 180.6 |
| [M+CH3COO]- | 313.18092 | 197.4 |
| [M+Na-2H]- | 275.14174 | 161.5 |
| [M]+ | 254.16652 | 160.7 |
| [M]- | 254.16762 | 160.7 |
Note: Predicted Collision Cross Section (CCS) values are calculated using CCSbase. uni.lu
This compound LogD Values at Different pH
| pH | LogD |
| 1 | 4.33 |
| 7.0 | 4.33 |
| 8.0 | 4.39 |
| 13 | 0.61 |
Note: LogD values calculated using ADME Boxes software. This compound is lipophilic across the entire pH range from 1 to 7.0.
Interactions and Mixture Effects in Biological and Environmental Systems
Investigation of Synergistic, Antagonistic, and Additive Effects in Multi-Component Mixtures
The biological effects of Enzacamene can be significantly modified when present in combination with other chemicals commonly found in the environment, such as other UV filters, pesticides, bisphenols, and parabens. The nature of these interactions can be categorized as synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less than the sum), or additive (the combined effect is equal to the sum).
Mixtures with Other UV Filters and Bisphenols:
Research has shown that mixtures of UV filters and bisphenols can exhibit complex interaction patterns. A study on the combined toxicity of three UV filters—this compound (4-MBC), oxybenzone (B1678072) (OXYB), and octinoxate (B1216657) (EMC)—with three bisphenols (BPA, BPS, and BPF) using a bioluminescent bacteria assay revealed significant synergistic and antagonistic effects. Notably, three-component mixtures of the UV filters, including this compound, demonstrated an antagonistic interaction among themselves. However, when two different bisphenols were combined with a single UV filter like this compound, strong synergistic or overadditive toxic effects were observed. Conversely, mixtures containing two UV filters and one bisphenol tended towards concentration-dependent underestimation of their combined effect, suggesting a less than additive or antagonistic interaction in that specific combination. These findings highlight that the toxicological impact of this compound in a mixture is highly dependent on the specific composition and concentration of the co-occurring chemicals.
Interactions with Pesticides and Parabens:
While direct studies on the interaction of this compound with specific pesticides are limited, the broader field of pesticide toxicology indicates a high potential for complex interactions. Pesticides are known to interact with each other and other chemicals, leading to synergistic or antagonistic effects by influencing metabolic pathways. For instance, some pesticides can inhibit enzymes responsible for detoxifying other chemicals, thereby increasing their toxicity. Given that this compound is known to have endocrine-disrupting properties, its co-occurrence with pesticides that also exhibit such activities could lead to additive or synergistic effects on hormonal systems.
Similarly, parabens, which are widely used as preservatives in cosmetics and pharmaceuticals, also possess endocrine-disrupting capabilities. Studies on paraben mixtures have shown that their combined toxicity can be greater than that of the individual compounds, suggesting an additive effect. Although specific research on this compound-paraben mixtures is not extensively available, the potential for additive or synergistic endocrine-disrupting effects exists due to their similar modes of action.
Interactive Data Table: Effects of this compound in Chemical Mixtures
| Mixture Component(s) | Observed Effect | Description of Interaction |
| This compound + Other UV Filters (Oxybenzone, Octinoxate) | Antagonistic | The combined toxicity of the three UV filters was less than the sum of their individual effects. |
| This compound + Two Bisphenols (e.g., BPA + BPS) | Synergistic/Overadditive | The combined toxicity was significantly greater than the sum of the individual effects of each compound. |
| Two UV Filters (incl. This compound) + One Bisphenol | Underestimation (Antagonistic/Less than Additive) | The observed combined effect was less than what would be predicted by simple addition of individual toxicities. |
| This compound + Pesticides (Hypothesized) | Potential for Synergism/Additivism | Based on the known mechanisms of pesticide interactions and endocrine disruption, there is a potential for enhanced combined effects. |
| This compound + Parabens (Hypothesized) | Potential for Synergism/Additivism | Given the endocrine-disrupting properties of both, mixtures could result in greater combined effects on hormonal systems. |
Influence of Co-occurring Chemical Substances on this compound's Environmental Transformation
The persistence and transformation of this compound in the environment are not solely governed by its intrinsic properties but are also influenced by the presence of other chemical substances. These co-occurring compounds can affect the rates and pathways of its degradation, particularly through photolysis, which is a primary transformation process for UV filters.
The environmental fate of UV filters like this compound is significantly impacted by components of natural waters, such as dissolved organic matter (DOM). DOM can act as a photosensitizer, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), as well as triplet-excited state DOM (³DOM). These reactive species can accelerate the degradation of this compound through indirect photolysis. For example, studies on other UV filters have demonstrated that ³DOM is a key factor in their indirect photodegradation in seawater, while in freshwater, both •OH and ³DOM* contribute to the transformation process.
The presence of other pollutants can also alter the transformation of this compound. For instance, certain pesticides or industrial chemicals might act as photosensitizers, increasing the rate of this compound's degradation. Conversely, some compounds could act as quenchers of reactive species, thereby inhibiting its breakdown and increasing its persistence in the environment. The specific impact of co-occurring substances will depend on their chemical nature, concentration, and the environmental conditions.
Energy Transfer Processes and Photostabilization Mechanisms with Co-formulated UV Absorbers
Upon absorbing UV radiation, a UV filter molecule is promoted to an electronically excited state. To be an effective and stable sunscreen agent, it must be able to dissipate this excess energy without undergoing chemical degradation. In mixtures of UV filters, an excited molecule can transfer its energy to a neighboring molecule of a different UV filter, a process known as intermolecular energy transfer. This can be a crucial mechanism for photostabilization.
The efficiency of this energy transfer depends on the relative energy levels of the excited states of the donor and acceptor molecules. For effective energy transfer to occur, the energy of the excited state of the donor molecule must be higher than that of the acceptor molecule. The mechanism of action for camphor-derived sunscreens like this compound involves the dissipation of photon energy through cis-trans isomerization. However, the quantum yield for this process in this compound is relatively low, suggesting that other photochemical processes, including energy transfer, play a significant role in its function within a complex formulation. hubbry.com
Future Research Directions in Enzacamene Science
Deeper Elucidation of Complex Photochemical Pathways and By-product Formation
Current understanding of Enzacamene's photochemical behavior indicates that simple cis-trans isomerization does not account for all photon energy dissipation, suggesting the involvement of other photochemical processes wikipedia.orgwikipedia.org. Organic UV filters, in general, can exhibit low photostability, leading to the formation of potentially toxic and reactive photodegradation products mdpi.com. The rate and pathway of photochemical transformation can be influenced by environmental conditions, such as pH and the presence of soluble substances in aquatic environments, potentially resulting in by-products with increased ecological risk researchgate.net. Furthermore, the photochemistry of sunscreen products containing multiple UV filters can be complex researchgate.net.
Future research should focus on a more comprehensive elucidation of the specific photochemical pathways that this compound undergoes in various environmental matrices (e.g., water, soil, air) and under different environmental conditions (e.g., varying light intensity, temperature, presence of other substances). Identifying and characterizing all significant photoproducts is crucial. Research is needed to determine the rates at which these by-products form and to assess their stability, persistence, and potential toxicity compared to the parent compound. Understanding these complex transformations is essential for predicting this compound's environmental fate and potential ecological impact.
Advanced Mechanistic Investigations in Diverse Non-Human Biological Models
Studies have investigated the effects of this compound in animal models, particularly concerning endocrine disruption wikipedia.orgwikipedia.orgnih.govdrugbank.comdiva-portal.org. For instance, effects on the testicular axis have been observed in rats drugbank.com. However, there is a recognized need for more information regarding the potential neurotoxicity of UV filters like this compound nih.gov. The long-term consequences of exposure, especially at low doses and to mixtures of UV filters and other contaminants, remain poorly studied nih.gov. Research on the ecotoxicological effects of UV filters in aquatic species has noted issues like bioaccumulation and oxidative stress mdpi.com. Nevertheless, most studies have focused on the toxic effects of individual filters or simple mixtures, highlighting a gap in research using commercial product formulations on a wider range of non-human organisms under environmentally relevant exposure scenarios mdpi.com.
Future research should prioritize advanced mechanistic investigations in diverse non-human biological models. This includes exploring a broader spectrum of potential toxicological effects beyond endocrine disruption, such as neurotoxicity, immunotoxicity, and developmental impacts. Studies should move towards investigating the effects of chronic, low-dose exposures and the impacts of this compound in combination with other common environmental contaminants. Expanding research to a wider variety of non-human organisms, including aquatic and terrestrial species, is crucial for a comprehensive bioenvironmental risk assessment. Further studies are also needed to understand the processes of bioaccumulation, transformation, and depuration of this compound and its metabolites in different organisms diva-portal.org.
Development of Sustainable Synthesis Routes with Reduced Environmental Footprint
The broader scientific community is actively working on developing new UV filters and formulations with improved environmental profiles mdpi.com. Principles of green chemistry and sustainable synthesis are being explored in chemical production, including the use of aqueous media or bio-based solvents, which offer advantages in terms of simplicity, energy efficiency, and safety researchgate.net. Efforts to optimize chemical reactions to improve atomic economy, reduce reagent excess, and decrease energy and water consumption are ongoing for various compounds, including those used in photoprotection unirioja.es. Re-evaluation of raw materials and processes is also considered for potential large-scale applications with a focus on cost and environmental impact unirioja.es.
For this compound, future research should focus on developing and implementing sustainable synthesis routes. This involves exploring alternative, environmentally friendly reagents and solvents, designing processes with higher atomic efficiency to minimize waste generation, and optimizing reaction conditions to reduce energy consumption. Investigating the potential for using renewable resources as starting materials for this compound synthesis could also contribute to a reduced environmental footprint. Research into cleaner production methods aligns with the growing demand for more sustainable chemical manufacturing practices.
Enhanced Environmental Monitoring and Innovative Remediation Technologies
This compound has been detected in biological fluids and is known to bioaccumulate in the environment diva-portal.orgcosmoderma.orgresearchgate.net. The presence of personal care product residues, including UV filters, in water systems and environmental matrices is a significant concern, as conventional wastewater treatment processes are often insufficient for their complete removal scispace.com. This highlights the need for improved environmental monitoring and the development of effective remediation strategies scispace.com. Research is ongoing to better understand the fate and transport of such contaminants in wastewater and the environment scispace.com. The development of new environmental monitoring techniques, including biomonitoring tools like biosensors, is an active area of research for assessing the risk posed by these substances scispace.com.
Future research should aim to enhance environmental monitoring techniques for this compound, enabling more sensitive and widespread detection in various environmental compartments, including water, sediment, and biota. Developing innovative and efficient remediation technologies specifically targeting this compound is also crucial. Promising avenues include the use of advanced adsorbent materials, such as mesoporous silica, which have shown potential for removing this compound from water samples and hold promise for future trace pollutant determination researchgate.net. Nanotechnology-based solutions for environmental remediation, including the degradation of organic pollutants and the use of nanosensors for real-time monitoring, represent another important area for future exploration researchgate.netnanotechconference.org. Continued research and development in these areas are essential for mitigating the environmental persistence and potential impacts of this compound.
Integration of Multi-Omics Data for Comprehensive Bioenvironmental Impact Assessment (non-human)
The application of multi-omics approaches (e.g., genomics, transcriptomics, proteomics, metabolomics) is increasingly recognized in environmental science for providing a holistic understanding of how organisms respond to environmental exposures at a molecular level researchgate.net. Integrating data from different omics platforms can offer a comprehensive picture of altered biological processes and help identify specific biomarkers of exposure and effect researchgate.net. This approach is valuable for assessing the impact of pollutant mixtures and understanding underlying mechanisms of toxicity researchgate.net.
Future research on the bioenvironmental impact of this compound in non-human models would significantly benefit from the integration of multi-omics data. Applying transcriptomics, metabolomics, and potentially proteomics to organisms exposed to this compound under various conditions (e.g., different concentrations, exposure durations, in the presence of other stressors) could reveal subtle molecular changes and perturbed biological pathways that might not be detected by traditional toxicological endpoints. This comprehensive approach would provide deeper insights into the mechanisms of toxicity, identify potential biomarkers for environmental monitoring, and contribute to a more robust assessment of the ecological risk posed by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
